molecular formula C12H16O B155563 4'-Methylvalerophenone CAS No. 1671-77-8

4'-Methylvalerophenone

Cat. No.: B155563
CAS No.: 1671-77-8
M. Wt: 176.25 g/mol
InChI Key: BCVCZJADTSTKNH-UHFFFAOYSA-N
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Description

4’-Methylvalerophenone, also known as 1-(4-Methylphenyl)-1-pentanone, is an aromatic ketone with the molecular formula C12H16O. It is a derivative of valerophenone and is characterized by the presence of a methyl group attached to the 4’ position of the valerophenone molecule. This compound is often used in the study of various photochemical processes and as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Methylvalerophenone can be synthesized through several methods. One common method involves the alkylation of p-tolunitrile followed by acidic hydrolysis. The pure nitrile is added portion-wise to the required Grignard reagent dissolved in dry tetrahydrofuran under a nitrogen atmosphere . Another method involves the partial reduction of benzoyl chloride to 1-phenylpentanone using morpholine and diisobutylaluminium hydride in tetrahydrofuran, followed by the addition of n-butyllithium .

Industrial Production Methods: Industrial production of 4’-Methylvalerophenone typically involves the acylation of benzene using valeryl chloride. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4’-Methylvalerophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products Formed:

Scientific Research Applications

4’-Methylvalerophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a tool in photochemical studies.

    Biology: It serves as an inhibitor of the enzyme carbonyl reductase, making it useful in enzymatic studies.

    Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 4’-Methylvalerophenone involves its interaction with specific molecular targets and pathways. As an inhibitor of carbonyl reductase, it interferes with the enzyme’s ability to reduce carbonyl compounds, thereby affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Valerophenone: The parent compound, lacking the methyl group at the 4’ position.

    4-Methylacetophenone: Similar structure but with a shorter alkyl chain.

    3’-Methylacetophenone: Similar structure but with the methyl group at the 3’ position.

Uniqueness: 4’-Methylvalerophenone is unique due to the presence of the methyl group at the 4’ position, which can significantly alter its chemical properties and reactivity compared to its parent compound and other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVCZJADTSTKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870926
Record name 1-(4-Methylphenyl)-1-pentanone
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-77-8
Record name 1-(4-Methylphenyl)-1-pentanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Methylvalerophenone
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Record name 1671-77-8
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Record name 1-(4-Methylphenyl)-1-pentanone
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Record name 4'-methylvalerophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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